N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(6-ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c1-2-22-8-7-15-14(9-22)17(20-11-19-15)24-10-16(23)21-13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQFQFXPIZERHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by various studies and data.
Chemical Structure
The compound features a complex structure that includes a bromophenyl group and a tetrahydropyrido-pyrimidine moiety linked via a thioacetamide group. Its molecular formula is .
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, a study evaluating thiazole derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The evaluation was performed using turbidimetric methods, which indicated that certain derivatives showed effective inhibition of microbial growth .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays. Notably, compounds with similar structural features were tested against human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. Results showed that specific derivatives exhibited significant cytotoxic effects, suggesting potential as anticancer agents .
Study 1: Antimicrobial Evaluation
A study conducted on related compounds assessed their effectiveness against various bacterial strains. The results highlighted that certain derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against both Staphylococcus aureus and Escherichia coli. The findings suggest that the presence of the bromophenyl group enhances antimicrobial activity .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective against S. aureus |
| Compound B | 16 | Effective against E. coli |
| N-(4-bromophenyl)-2-thioacetamide | 4 | Highly effective against both |
Study 2: Anticancer Screening
In another pivotal study, the compound was tested for its antiproliferative effects on MCF7 cells. The results indicated that the compound induced apoptosis in cancer cells at concentrations above 10 μM, demonstrating its potential as an anticancer therapeutic agent.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Molecular Docking Studies
Molecular docking studies were conducted to elucidate the binding interactions between the compound and target receptors involved in cancer progression. These studies revealed favorable binding affinities with key proteins such as VEGFR-2 and AKT, which are critical in cancer signaling pathways . The docking simulations suggested that the compound could inhibit these pathways effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural variations among analogues include:
- Substituents on the pyrimidine/pyridine core : Ethyl, methyl, or phenyl groups alter steric bulk and electronic properties.
- Linker modifications : Thioether vs. oxygen-based bridges affect conformational flexibility and metabolic stability.
Table 1: Structural Comparison of Selected Analogues
| Compound Name | Core Structure | Aromatic Substituent | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | Pyrido[4,3-d]pyrimidine | 4-Bromophenyl | 6-Ethyl | C₁₇H₁₈BrN₃OS | 392.31 |
| N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26) | Triazinoindole | 4-Bromophenyl | 5-Methyl | C₁₉H₁₅BrN₆OS | 463.33 |
| BH31379 (CAS 618880-57-2) | Benzo[4,5]thieno[2,3-d]pyrimidine | 4-Bromophenyl | 4-(sec-Butyl)phenyl | C₂₈H₂₈BrN₃O₂S₂ | 582.57 |
| N-(2,4-Dichlorophenyl)-2-((3-(4-bromophenyl)-4-oxo-benzothienopyrimidin-2-yl)thio)acetamide | Benzothieno[2,3-d]pyrimidine | 2,4-Dichlorophenyl | 4-Bromophenyl | C₂₃H₁₆BrCl₂N₃O₂S₂ | 577.29 |
Table 2: Yield and Purity of Selected Analogues
Physicochemical Properties
Hydrophobicity and Solubility :
Hydrogen Bonding :
- All analogues have 1–2 hydrogen bond donors (NH groups) and 4–5 acceptors (N, O, S atoms), supporting target engagement via polar interactions .
Key Research Findings
Substituent Impact : Bromine at the 4-position of the phenyl ring enhances binding affinity in kinase assays compared to chlorine or methoxy groups .
Core Rigidity: Pyrido-pyrimidine cores (target compound) exhibit better metabolic stability than triazinoindole systems (Compound 26) due to reduced oxidative metabolism .
Linker Flexibility : Thioether linkers improve in vitro potency over oxygen-based analogues by enabling optimal positioning for target interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
